molecular formula C8H12F2N2 B1400391 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile CAS No. 1416351-76-2

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile

Cat. No.: B1400391
CAS No.: 1416351-76-2
M. Wt: 174.19 g/mol
InChI Key: GNMKQBQUKNIDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a useful research compound. Its molecular formula is C8H12F2N2 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis : The compound has been utilized in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are valuable in agrochemical and pharmaceutical chemistry. This process involves deoxofluorination and selective N- and O-deprotection (Surmont et al., 2009).

  • Crystallographic Studies : 3-(Piperidin-1-yl)propionic acid, a related compound, forms adducts with triphenyltin chloride. The structure of these adducts, featuring N—H⋯O intramolecular hydrogen bonds and carboxylate bridging between Sn atoms, was revealed through crystallography (Yan & Khoo, 2005).

Chemistry and Pharmacology

  • Antipsychotic Analogs : The compound is a precursor in synthesizing 5-heteroaryl-substituted analogues of the antipsychotic sertindole. These derivatives are highly selective alpha 1-adrenoceptor antagonists, with potential CNS activity (Balle et al., 2003).

  • Corrosion Inhibition : Piperidine derivatives, including those related to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to predict these inhibition efficiencies (Kaya et al., 2016).

  • Fluorination for Receptor Ligands : Fluorinated piperidines, including derivatives of the compound , have been developed as selective human 5-HT1D receptor ligands. These studies also show the impact of fluorination on pharmacokinetic profiles (van Niel et al., 1999).

  • Potential Inhibitors of NAMPT : Crystal structure, Hirshfeld surface analysis, and molecular docking studies on pyridine derivatives, including those related to this compound, have been conducted to explore their role as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMKQBQUKNIDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.